molecular formula C15H15ClO B14570892 3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol CAS No. 61259-73-2

3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol

Cat. No.: B14570892
CAS No.: 61259-73-2
M. Wt: 246.73 g/mol
InChI Key: UXTNDRBREHWIPT-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol is an organic compound with a complex structure that includes a chlorophenyl group and a dimethylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol typically involves the reaction of 4-chlorobenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide at room temperature under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the phenol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities or interacting with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Chlorophenyl methyl sulfone
  • 4-Chloro-alpha-methylphenylacetic acid
  • Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Comparison: 3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

61259-73-2

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-2,6-dimethylphenol

InChI

InChI=1S/C15H15ClO/c1-10-3-6-13(11(2)15(10)17)9-12-4-7-14(16)8-5-12/h3-8,17H,9H2,1-2H3

InChI Key

UXTNDRBREHWIPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CC2=CC=C(C=C2)Cl)C)O

Origin of Product

United States

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